molecular formula C11H22N2O2 B7916257 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone

1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone

Cat. No.: B7916257
M. Wt: 214.30 g/mol
InChI Key: PLBXLWGBERAEML-NSHDSACASA-N
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Description

1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone is a complex organic compound with a unique structure that includes a piperidine ring, an ethyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Industrial Chemistry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • 1-{(S)-3-[Methyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone
  • 1-{(S)-3-[Ethyl-(2-methoxy-ethyl)-amino]-piperidin-1-yl}-ethanone

Uniqueness

1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone is unique due to the presence of both an ethyl group and a hydroxyethyl group, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[(3S)-3-[ethyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-12(7-8-14)11-5-4-6-13(9-11)10(2)15/h11,14H,3-9H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBXLWGBERAEML-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)[C@H]1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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